molecular formula C7H4ClNO2 B3179199 5-Benzoxazolol, 2-chloro- CAS No. 950644-38-9

5-Benzoxazolol, 2-chloro-

Cat. No. B3179199
CAS RN: 950644-38-9
M. Wt: 169.56 g/mol
InChI Key: GSQOGGPHRHQUTA-UHFFFAOYSA-N
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Description

5-Benzoxazolol, 2-chloro-, also known as Chlorzoxazone, is a chemical compound with the empirical formula C7H4ClNO2 and a molecular weight of 169.57 . It is also referred to as 5-Chloro-2 (3H)-benzoxazolone or 5-Chloro-2-hydroxybenzoxazole .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The molecular structure of 5-Benzoxazolol, 2-chloro- consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways and have been used as a starting material for different mechanistic approaches in drug discovery . They have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .


Physical And Chemical Properties Analysis

5-Benzoxazolol, 2-chloro- has a molecular formula of C7H4ClNO2 and a molecular weight of 169.57 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Mechanism of Action

While the specific mechanism of action for 5-Benzoxazolol, 2-chloro- is not mentioned in the search results, benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-oxidant, anti-inflammatory effects, and more .

Safety and Hazards

The safety data sheet for a similar compound, 2-chloro-1-methoxy-4-nitrobenzene, indicates that it is harmful if swallowed and may cause skin and eye irritation . It is recommended to handle the compound with care, avoid breathing in dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on developing new synthetic strategies and exploring the diverse biological applications of benzoxazole derivatives .

properties

IUPAC Name

2-chloro-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOGGPHRHQUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313533
Record name 2-Chloro-5-benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzo[d]oxazol-5-ol

CAS RN

950644-38-9
Record name 2-Chloro-5-benzoxazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950644-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-benzoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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